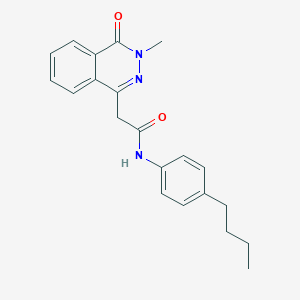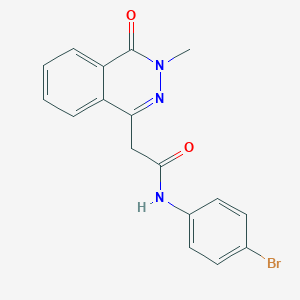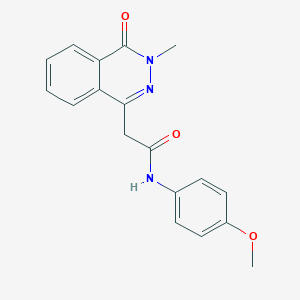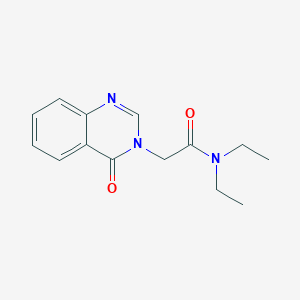![molecular formula C24H20ClNO4 B277629 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. It has also been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potent biological activity. This compound exhibits potent cytotoxicity against various cancer cell lines and antimicrobial activity against various pathogenic microorganisms. However, one of the major limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Furthermore, the development of more potent analogs of this compound could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step reaction sequence. The starting material for the synthesis is 2-methoxyphenylacetonitrile, which is reacted with ethyl chloroacetate to form ethyl 2-(2-methoxyphenyl)-2-oxoacetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate. The final product is obtained by reacting ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate with 4-chlorobenzyl isocyanate in the presence of a base. The yield of the final product is typically around 60%.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the mechanism of action involves the induction of apoptosis and cell cycle arrest.
Another area of research is the antimicrobial activity of this compound. Studies have shown that it exhibits potent antibacterial and antifungal activity against various pathogenic microorganisms. It has been suggested that the mechanism of action involves the disruption of the cell membrane and inhibition of DNA synthesis.
Propriétés
Formule moléculaire |
C24H20ClNO4 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20ClNO4/c1-30-22-9-5-2-6-18(22)21(27)14-24(29)19-7-3-4-8-20(19)26(23(24)28)15-16-10-12-17(25)13-11-16/h2-13,29H,14-15H2,1H3 |
Clé InChI |
GFCAKUNHCCNHJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
SMILES canonique |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)


![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)

![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)